molecular formula C28H24N4O6 B15250689 1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione CAS No. 88600-81-1

1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione

Cat. No.: B15250689
CAS No.: 88600-81-1
M. Wt: 512.5 g/mol
InChI Key: MJBCWOYMNHYMFC-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4. This compound is known for its unique structure, which includes multiple amino and methoxyphenoxy groups attached to an anthracene-9,10-dione core. It has a molecular weight of 480.515 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Nitration: The starting anthracene compound undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.

    Etherification: The amino groups are then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the methoxyphenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of hydroquinone derivatives.

    Substitution: The amino and methoxyphenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds .

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. Its effects are mediated through the modulation of oxidative and reductive processes, as well as through its ability to act as a substrate or inhibitor for specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of methoxy groups.

    2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of methoxyphenoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and methoxyphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

88600-81-1

Molecular Formula

C28H24N4O6

Molecular Weight

512.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O6/c1-35-13-3-7-15(8-4-13)37-19-11-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)12-20(26(24)32)38-16-9-5-14(36-2)6-10-16/h3-12H,29-32H2,1-2H3

InChI Key

MJBCWOYMNHYMFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OC)N)N

Origin of Product

United States

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